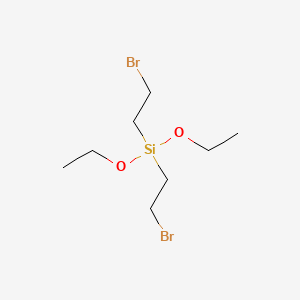
(2R,3R)-2,3-diethoxyoxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-diethoxyoxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom bonded to two carbon atoms. This particular compound is notable for its chiral centers, making it an important subject of study in stereochemistry and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-diethoxyoxirane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is stereospecific and results in the formation of the epoxide with the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of epoxides like this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2,3-diethoxyoxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are commonly employed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted epoxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2R,3R)-2,3-diethoxyoxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in stereoselective reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R,3R)-2,3-diethoxyoxirane involves the interaction of its epoxide ring with various molecular targets. The ring strain in the three-membered epoxide makes it highly reactive, allowing it to participate in a variety of chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2,3-diethoxyoxirane: This is the enantiomer of (2R,3R)-2,3-diethoxyoxirane and has similar chemical properties but different stereochemistry.
(2R,3R)-2,3-dimethoxyoxirane: This compound has methoxy groups instead of ethoxy groups, leading to differences in reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in stereoselective synthesis and research. Its reactivity and ability to form stable products make it a versatile compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
184761-23-7 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(2R,3R)-2,3-diethoxyoxirane |
InChI |
InChI=1S/C6H12O3/c1-3-7-5-6(9-5)8-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
AMTTVTLMJJQDRN-PHDIDXHHSA-N |
SMILES isomérique |
CCO[C@H]1[C@@H](O1)OCC |
SMILES canonique |
CCOC1C(O1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)

![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)



![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)

